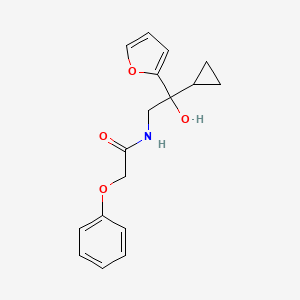

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide, also known as CPA-PA, is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic compound that was first developed in the early 2000s, and has since been the subject of numerous studies exploring its various properties and potential applications.

科学的研究の応用

Novel Synthesis Approaches

The compound N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide is at the forefront of innovative chemical synthesis, demonstrating the compound's potential in creating arylated furans. A study by Wang et al. (2018) highlights an efficient strategy for the synthesis of arylated furans via a RhIII-catalyzed coupling of N-phenoxyacetamides and cyclopropenyl esters, leading to arylated furans through arylation followed by cycloisomerization. This method offers a new pathway for the synthesis of furan derivatives, which are significant in various chemical and pharmaceutical applications (Wang et al., 2018).

Mechanistic Insights and Catalysis

Another study provides computational insights into the mechanisms of Rh(III)-catalyzed C-H activation/cycloaddition reactions involving N-phenoxyacetamide and cyclopropenes. Chen et al. (2016) reveal the β-carbon elimination step of the tricyclic intermediate occurs via a conformer, avoiding steric repulsion and highlighting the compound's role in understanding catalytic processes at a molecular level (Chen et al., 2016).

Antibacterial Applications

Research into the antibacterial properties of furan derivatives, including N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide, shows promising applications. Rani et al. (2012) synthesized novel 1-N-substituted cyclized pyrazoline analogues from chalcone derivatives, demonstrating significant in vitro antibacterial activity. This suggests potential use in developing new antibacterial agents (Rani et al., 2012).

Biobased Polymers

The compound's framework serves as a foundation for developing biobased polymers. Jiang et al. (2014) explored the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, producing a series of biobased furan polyesters. This research underscores the compound's potential in creating sustainable materials for various applications (Jiang et al., 2014).

Gold Catalysis in Domino Reactions

In gold catalysis, the compound's derivatives have been utilized in domino reactions to synthesize highly substituted phenols. Hashmi et al. (2011) reported a method where substrates bearing a 2-alkynylallyl alcohol moiety tethered to an alkyne were prepared and subjected to gold(I) catalysts, yielding highly substituted phenols through a domino reaction. This study illustrates the compound's application in complex organic synthesis and the development of new catalytic processes (Hashmi et al., 2011).

作用機序

Target of Action

Similar compounds have been known to target bacterial type ii dna topoisomerases . These enzymes are critical for maintaining and controlling the conformations required for DNA replication and transcription .

Mode of Action

Compounds with similar structures have been known to inhibit dna gyrase and topoisomerase iv . These enzymes catalyze the double-strand breakage of DNA to allow strand passage and thereby control the topology and conformation of DNA .

Biochemical Pathways

Compounds with similar structures have been known to affect the pathways involving dna gyrase and topoisomerase iv . These enzymes are involved in the process of DNA replication and transcription .

Result of Action

Similar compounds have shown significant cytotoxic activity against human breast tumor cell lines .

特性

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c19-16(11-22-14-5-2-1-3-6-14)18-12-17(20,13-8-9-13)15-7-4-10-21-15/h1-7,10,13,20H,8-9,11-12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWJTCDHYLQRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)COC2=CC=CC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-benzyl-2-isopropyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2854172.png)

![9,9-Dimethyl-2,8-dioxadispiro[2.2.46.23]dodecane](/img/structure/B2854174.png)

![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2854175.png)

![2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2854178.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2854186.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2854187.png)

![3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2854192.png)

![2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2854193.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2854194.png)